2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone ring and a dideoxy sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines.
Attachment of the Dideoxy Sugar Moiety: The dideoxy sugar moiety is attached through glycosylation reactions, which may require the use of protecting groups to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino group and the sugar moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, amines, halogens, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hexopyranosyl)-: Similar structure but with different sugar moiety.
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-ribo-hex-2-enopyranosyl)-: Similar structure but with different stereochemistry.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- lies in its specific sugar moiety and the resulting biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
102794-38-7 |
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Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,6R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c11-8-3-4-13(10(16)12-8)9-2-1-6(15)7(5-14)17-9/h1-4,6-7,9,14-15H,5H2,(H2,11,12,16)/t6-,7+,9+/m0/s1 |
InChI Key |
KTUNKDVOXRICEI-LKEWCRSYSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]([C@H]1O)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1=CC(OC(C1O)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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